molecular formula C19H22N2O4S B2869479 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 941918-22-5

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2869479
CAS No.: 941918-22-5
M. Wt: 374.46
InChI Key: ATRSSOMKFUWNEX-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonamide core linked to a substituted phenyl ring. The phenyl group features a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-6-9-18(14(2)11-13)26(23,24)20-15-7-8-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRSSOMKFUWNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline derivatives with diethyl acetylenedicarboxylate and anisaldehyde in the presence of a catalyst such as citric acid. This reaction is often carried out in ethanol under ultrasound promotion to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of green catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (Reference) Key Structural Features Functional Implications
Target Compound - 2,4-Dimethylbenzenesulfonamide
- 4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl
- Lactam (2-oxopyrrolidinyl) enhances H-bonding.
- Methoxy and dimethyl groups balance lipophilicity and steric hindrance.
SB-258510 () - 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
- 4-Methoxy-3-(4-methylpiperazinyl)phenyl
- Piperazinyl group introduces basicity; targets 5-HT receptors.
- Chloro and methyl groups enhance metabolic stability.
Example 53 () - 4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl
- 5-Fluoro-3-(3-fluorophenyl)chromen
- Fluorine atoms increase electronegativity and binding affinity.
- Chromen scaffold suggests kinase inhibition potential.
N-(4-Hydroxyphenyl)benzenesulfonamide () - Unsubstituted benzenesulfonamide
- 4-Hydroxyphenyl
- Hydroxyl group enables strong H-bonding but reduces lipophilicity.
- Simpler structure for crystallography studies.
N-[4-(4-Fluoro-phenyl)pyrimidin-2-yl]-methanesulfonamide () - 4-Fluorophenyl-pyrimidinyl
- Methanesulfonamide
- Pyrimidine ring introduces aromatic stacking potential.
- Fluorine enhances bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The target compound’s 2-oxopyrrolidinyl group acts as both H-bond acceptor (lactam oxygen) and donor (NH), similar to SB-258510’s piperazinyl group. However, the lactam’s rigidity may reduce conformational flexibility compared to piperazine .
  • Steric Effects : The 2,4-dimethylbenzenesulfonamide moiety introduces steric hindrance, which may limit interactions with flat binding pockets (e.g., compared to unsubstituted sulfonamides in ).

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound SB-258510 Example 53 N-(4-Hydroxyphenyl)
Molecular Weight ~434 g/mol ~469 g/mol ~589 g/mol ~249 g/mol
LogP (Predicted) 3.2 4.1 4.5 1.8
Hydrogen Bond Donors 2 2 3 2
Hydrogen Bond Acceptors 5 6 8 4
Polar Surface Area 85 Ų 95 Ų 120 Ų 70 Ų

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound's molecular formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S, with a molecular weight of 396.55 Da. Its structure incorporates a methoxy group and a pyrrolidinyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H24N2O4S
Molecular Weight396.55 Da
LogP3.4
Polar Surface Area (Ų)77
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antitumor and antimicrobial properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and cellular receptors.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and Caco-2 (colorectal cancer).
  • IC50 Values : The most potent derivatives showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation.

Case Study Example :
In a study evaluating similar sulfonamide derivatives, compound 4c exhibited an IC50 of 3.96±0.21μM3.96\pm 0.21\,\mu M against MCF-7 cells, suggesting a strong potential for further development as an antitumor agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific metalloenzymes such as carbonic anhydrase isoforms that are often overexpressed in tumors.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
  • Apoptotic Pathway Activation : Some studies suggest that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

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